4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
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Description
The compound “4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide” is a complex organic molecule. The molecule contains a 2,3-dihydro-1,4-benzodioxine moiety, which is a bicyclic system consisting of a benzene ring fused to a 1,4-dioxin ring . This moiety is linked to an azetidine ring, which is a four-membered heterocycle containing nitrogen . The molecule also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide derivatives as PARP1 inhibitors has been described . The synthesis involved high-throughput virtual screening (HTVS) of a Maybridge small molecule library using the PARP1-benzimidazole-4-carboxamide co-crystal structure and pharmacophore model . This led to the identification of several compounds, which were then evaluated using a recombinant PARP1 enzyme assay .Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its IUPAC name and the structural features it describes. The molecule contains several functional groups, including a carbonyl group (C=O) linked to an azetidine ring, an ether linkage (R-O-R’), and an amide group (CONH2) attached to a pyridine ring . The 3D structure of the molecule can be viewed using computational chemistry software .Future Directions
The future research directions for this compound could involve further exploration of its potential as a PARP1 inhibitor, given the role of PARP1 in DNA repair and the relevance of DNA repair processes in cancer . Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be studied in more detail.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with PARP1, inhibiting its function . The inhibition of PARP1 disrupts the DNA repair process, leading to the accumulation of DNA damage in cancer cells. This can result in cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP1 . This disruption can lead to the accumulation of DNA damage, triggering cell death pathways, particularly in cancer cells that are already deficient in certain DNA repair mechanisms .
Result of Action
The result of the compound’s action is the potential induction of cell death in cancer cells . By inhibiting PARP1 and disrupting DNA repair, the compound can lead to the accumulation of DNA damage. This can trigger cell death pathways, particularly in cancer cells that are already deficient in certain DNA repair mechanisms .
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c19-17(22)14-8-11(4-5-20-14)26-12-9-21(10-12)18(23)13-2-1-3-15-16(13)25-7-6-24-15/h1-5,8,12H,6-7,9-10H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWQZPSMLIFLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)OC4=CC(=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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